
1,4-Di(piperidin-4-yl)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di(piperidin-4-yl)butane is a chemical compound that features two piperidine rings attached to a butane backbone. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Di(piperidin-4-yl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2C5H11N→(C5H10N)2-(CH2)4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Di(piperidin-4-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
1,4-Di(piperidin-4-yl)butane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Di(piperidin-4-yl)butane depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the compound’s pharmacological properties and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Di(pyridin-4-yl)butane: Similar structure but with pyridine rings instead of piperidine.
1,4-Di(morpholin-4-yl)butane: Contains morpholine rings instead of piperidine.
1,4-Di(azepan-4-yl)butane: Features azepane rings instead of piperidine.
Uniqueness
1,4-Di(piperidin-4-yl)butane is unique due to its specific combination of piperidine rings and butane backbone, which imparts distinct chemical and biological properties. The piperidine rings provide a versatile platform for chemical modifications, making the compound valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H28N2 |
|---|---|
Poids moléculaire |
224.39 g/mol |
Nom IUPAC |
4-(4-piperidin-4-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h13-16H,1-12H2 |
Clé InChI |
YGIWTLULBLUFRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCCCC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
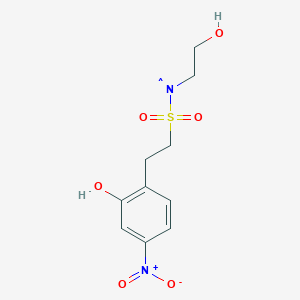
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

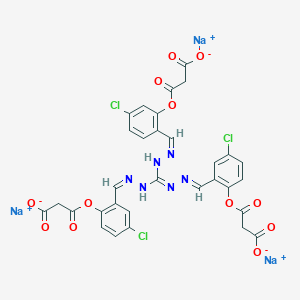

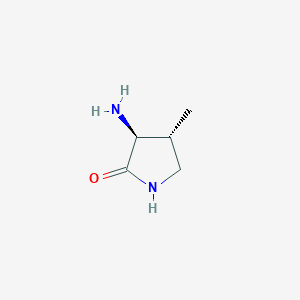

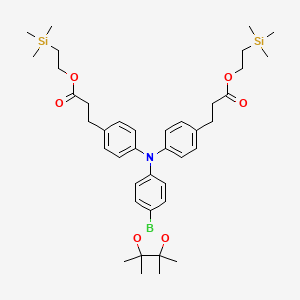
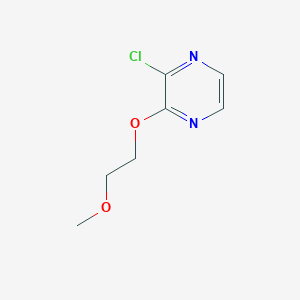
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
